2,2'-Sulfanediylbis(1,3-dithiane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(1,3-dithiane) is an organosulfur compound that belongs to the class of dithianes. Dithianes are six-membered rings containing two sulfur atoms and are known for their stability and versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which allows it to participate in various chemical reactions and serve as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Sulfanediylbis(1,3-dithiane) can be synthesized through the reaction of 1,3-dithiane with sulfur dichloride. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(1,3-dithiane) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(1,3-dithiane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2,2’-Sulfanediylbis(1,3-dithiane) has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(1,3-dithiane) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical transformations. The compound can also stabilize reactive intermediates, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound that is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity to dithianes.
Bithionol: A compound with a similar sulfur-containing structure, used as an antibacterial and anthelmintic agent.
Uniqueness
2,2’-Sulfanediylbis(1,3-dithiane) is unique due to its ability to form stable intermediates and participate in a wide range of chemical reactions Its structure allows for greater versatility in synthetic applications compared to simpler dithianes and dithiolanes
Properties
CAS No. |
92507-41-0 |
---|---|
Molecular Formula |
C8H14S5 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylsulfanyl)-1,3-dithiane |
InChI |
InChI=1S/C8H14S5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h7-8H,1-6H2 |
InChI Key |
JRBMDVGHRWPDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)SC2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.